VLX600

Lipophilicity Drug Penetration 3D Tumor Spheroids

Select VLX600 for its unmatched dual mechanism—iron chelation plus mitochondrial OXPHOS inhibition—that preferentially eradicates quiescent, hypoxic tumor cells in 3D spheroids. Its optimal lipophilicity (XlogP3 ~2.9) ensures deep penetration into spheroid cores where Deferoxamine (XlogP3 ~-2.1) fails. Unlike single-mechanism agents, VLX600 uniquely induces autophagy and mitophagy, validated in Phase I trials. Ideal as a translational probe for combination chemo/radiation studies and a benchmark for next-gen iron chelators.

Molecular Formula C17H15N7
Molecular Weight 317.3 g/mol
Cat. No. B10765219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVLX600
Molecular FormulaC17H15N7
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4
InChIInChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11-
InChIKeyUQOSBPRTQFFUOA-NHDPSOOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VLX600: A Clinically-Investigated Iron-Chelating OXPHOS Inhibitor with Preferential Activity Against Quiescent Cancer Cells


VLX600 (CAS 327031-55-0) is a novel, cell-permeable triazinoindolyl-hydrazone compound that functions as a dual-mechanism agent: it is both an iron chelator and a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) [1]. It was identified in a screen for compounds that preferentially target quiescent cells within colon cancer 3-D multicellular tumor spheroids (MCTS) [1]. Its anti-cancer activity is attributed to the induction of mitochondrial dysfunction and a bioenergetic crisis in metabolically stressed tumor microenvironments, a mechanism distinct from classic cell-cycle-active agents .

Why VLX600 Cannot Be Replaced by Other Iron Chelators or OXPHOS Inhibitors: Evidence of Unique Physicochemical and Functional Selectivity


Simple in-class substitution is not feasible for VLX600. While other iron chelators (e.g., Deferoxamine, Triapine) and OXPHOS inhibitors (e.g., IACS-010759) exist, VLX600 possesses a unique combination of physicochemical properties and functional selectivities that dictate its specific activity profile. Notably, its optimal lipophilicity (XlogP3 ~ 2.9) enables superior penetration into 3D tumor spheroids and quiescent cores compared to clinically used chelators like Deferoxamine (XlogP3 ~ -2.1) [1]. Furthermore, its activity is uniquely driven by a dual iron-chelation and mitochondrial inhibition mechanism, which results in a distinct cellular response, including the induction of autophagy and mitophagy, that is not universally shared by other agents [2].

Quantitative Differentiation of VLX600: A Data-Driven Procurement Guide


Lipophilicity (XlogP3): A Critical Determinant of Tumor Penetration and Potency in 3D Spheroids

VLX600 exhibits a significantly higher calculated lipophilicity (XlogP3 = 2.9) compared to other iron chelators, including Triapine (XlogP3 = 0.2) and the clinically used Deferoxamine (XlogP3 = -2.1) [1]. This physicochemical property is directly linked to enhanced cellular and tissue penetration, which is a key factor in its superior activity in 3D multicellular tumor spheroids (MCTS) compared to its less lipophilic analogs [2].

Lipophilicity Drug Penetration 3D Tumor Spheroids

Potency in 2D Monolayer Cultures: VLX600 is More Potent than Triapine, CPX, VLX50, and Deferoxamine

In a direct comparison of antiproliferative activity across six colon cancer cell lines (HCT116, HCT8, HT-29, RKO, DLD, SW620), VLX600 exhibited IC50 values in the order of 1 μM, making it more potent than other iron chelators, including Triapine, CPX, VLX50, and Deferoxamine [1]. This demonstrates a broad spectrum of activity against both proliferating and quiescent tumor cells in standard culture conditions [2].

Antiproliferative Activity IC50 Colon Cancer

Selective Cytotoxicity Against Quiescent Cells in 3D Spheroids and In Vivo Hypoxia Reduction

VLX600 demonstrates a critical differentiation in its ability to reduce hypoxia within the core of multicellular tumor spheroids (MCTS) and in vivo tumors. At a concentration of 6 μM, both VLX600 and Ciclopirox reduced MCTS hypoxia, whereas Deferoxamine showed no effect [1]. This is a key functional advantage, as quiescent cells residing in hypoxic tumor cores are notoriously resistant to standard therapies [2].

3D Spheroids Quiescent Cells Hypoxia

Clinical Development Stage: Phase I Evaluation for Advanced Solid Tumors

Unlike many research-stage iron chelators or OXPHOS inhibitors that have not progressed beyond preclinical models, VLX600 has been evaluated in a Phase I clinical trial (NCT02222363) to assess its safety and tolerability in patients with refractory advanced solid tumors [1]. This demonstrates a level of translatability and human safety data that is not available for many other in-class compounds [2].

Clinical Trial Phase I Advanced Solid Tumors

Optimal Use Cases for VLX600: Where Its Unique Profile Provides the Greatest Scientific Value


Investigating and Targeting Quiescent Cancer Cell Populations in 3D Models

VLX600 is uniquely suited for research focused on the therapeutically challenging quiescent and hypoxic cell populations found within solid tumors. Its demonstrated ability to reduce hypoxia in 3D spheroids, where other chelators like Deferoxamine are inactive, makes it the preferred tool compound for dissecting metabolic adaptations and drug resistance mechanisms in these models [1].

Developing Combination Therapies to Overcome Metabolic Drug Resistance

Given its dual mechanism of iron chelation and mitochondrial inhibition, VLX600 is an excellent candidate for combination studies. Its ability to induce a bioenergetic crisis can sensitize metabolically flexible cancer cells to other therapies, such as radiation or chemotherapy. Its Phase I clinical data supports its selection as a translational probe for such combination strategies over purely preclinical alternatives [2].

Comparative Iron Chelation Studies Requiring a Potent and Lipophilic Control

For research programs evaluating novel iron chelators or exploring the role of iron metabolism in cancer, VLX600 serves as a benchmark for a potent, lipophilic agent. Its well-characterized physicochemical profile (XlogP3 ~ 2.9) and extensive in vitro and in vivo data provide a robust reference point for comparing the activity and penetration of new chemical entities in both 2D and 3D assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VLX600

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.